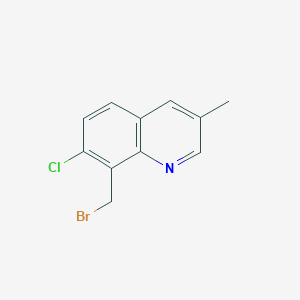

8-(Bromomethyl)-7-chloro-3-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-7-chloro-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-7-4-8-2-3-10(13)9(5-12)11(8)14-6-7/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPMBRCVXWKQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536257 | |

| Record name | 8-(Bromomethyl)-7-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-02-5 | |

| Record name | 8-(Bromomethyl)-7-chloro-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Bromomethyl)-7-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 8-(bromomethyl)-7-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Mechanistic Studies:in Depth Computational Modeling and Mechanistic Studies Could Provide Valuable Insights into the Reactivity and Potential Biological Activity of This Compound and Its Derivatives.mdpi.comdensity Functional Theory Dft Calculations Could Be Employed to Predict Reaction Pathways and Electronic Properties, Guiding the Rational Design of New Molecules with Desired Characteristics.

Broader Implications for Quinoline-Based Compound Development

The research focused on this compound has broader implications for the development of quinoline-based compounds as a whole.

Firstly, the synthetic strategies developed to functionalize this specific molecule can be adapted for the modification of other complex quinoline (B57606) scaffolds. The understanding gained from the reactivity of the 8-bromomethyl group can inform the design of other reactive handles on the quinoline ring system, enabling the synthesis of a wider range of derivatives. mdpi.com

Secondly, the structure-activity relationships that may be uncovered from the derivatives of this compound can contribute to a more comprehensive understanding of how substitution patterns on the quinoline ring influence biological activity. This knowledge is crucial for the rational design of future quinoline-based drugs with enhanced efficacy and selectivity. mdpi.com

Finally, the challenges and successes in the synthesis and application of this compound highlight the ongoing importance of quinoline as a core scaffold in drug discovery and materials science. dntb.gov.ua The continued exploration of substituted quinolines like this compound will undoubtedly lead to the discovery of new molecules with significant scientific and potentially commercial value. The development of safer and more efficient synthetic routes for such compounds remains a key goal for the broader chemical community. mdpi.com

Research Applications of 8 Bromomethyl 7 Chloro 3 Methylquinoline and Its Derivatives

Applications in Medicinal Chemistry Research Scaffolds

The core quinoline (B57606) structure is a cornerstone in the design of new therapeutic agents. The specific substitutions on 8-(bromomethyl)-7-chloro-3-methylquinoline provide a unique starting point for creating novel derivatives with potential biological activities.

The quinoline ring system is a bicyclic aromatic heterocycle that is a fundamental component of many natural products and synthetic drugs. Its rigid structure and ability to participate in various intermolecular interactions (such as π-π stacking and hydrogen bonding) make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The functionalization of the quinoline ring at different positions allows for the fine-tuning of a compound's pharmacological properties. The 7-chloro substitution, in particular, is a common feature in many bioactive quinoline derivatives, including several established drugs. This substitution can influence the electronic properties of the molecule and its metabolic stability.

Derivatives synthesized from quinoline scaffolds are investigated for a wide range of therapeutic applications. The reactive nature of the bromomethyl group on this compound allows for its use in creating libraries of compounds to be screened for various biological activities.

Anti-infective Mechanisms: The 7-chloroquinoline (B30040) core is famously associated with antimalarial drugs. Beyond this, quinoline derivatives have been explored as potent antibacterial, antifungal, and antiviral agents. For instance, some 7-chloroquinoline sulphonamide derivatives have shown moderate to strong activity against various bacterial and fungal strains. researchgate.net Imidazole derivatives based on 2-chloro-7-methyl-3-formylquinoline have also demonstrated competent activity against both gram-positive and gram-negative bacteria. researchgate.net

Anti-cancer Mechanisms: Numerous 7-chloroquinoline derivatives have been evaluated for their anticancer potential. nih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of cell growth, cell cycle arrest, induction of apoptosis, and interference with angiogenesis. researchgate.netmdpi.com For example, certain Morita-Baylis-Hillman adducts derived from 7-chloroquinoline have shown potent antiproliferative activity against breast, colorectal, leukemia, and lung cancer cell lines. scielo.br Similarly, novel hydrazide derivatives incorporating a 2-chloro-7-methoxyquinoline (B1353143) moiety significantly reduced the viability of neuroblastoma cancer cells with micromolar potency. mdpi.com

Anti-Alzheimer and Neuroprotective Mechanisms: Oxidative stress and the dysfunction of cholinergic neurotransmission are key factors in the pathology of Alzheimer's disease. nih.gov Quinoline derivatives have emerged as promising candidates for neuroprotective agents due to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration. nih.govnih.govbohrium.comresearchgate.net Many quinoline-based compounds are designed as inhibitors of cholinesterase enzymes to restore acetylcholine (B1216132) levels in the brain. nih.govnih.gov

The quinoline scaffold is a key component in the design of inhibitors for a variety of enzymes critical to disease processes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary targets in the symptomatic treatment of Alzheimer's disease. nih.gov Numerous quinoline derivatives have been synthesized and found to be potent inhibitors of these enzymes. nih.gov For example, a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were found to be dual inhibitors of both AChE and BChE, with some compounds showing inhibitory potency comparable to the reference drug galantamine. nih.gov Tacrine-quinoline hybrids have also been developed as dual-site AChE inhibitors. mdpi.com

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 11g (morpholine-quinoline derivative) | AChE | 1.94 | nih.gov |

| 11g (morpholine-quinoline derivative) | BChE | 28.37 | nih.gov |

Methionyl-tRNA Synthetase: This enzyme is essential for protein synthesis in bacteria, making it an attractive target for new antibacterial agents. acs.org Substituted-1H-quinolinones have been synthesized and evaluated as inhibitors of Staphylococcus aureus methionyl-tRNA synthetase, with some compounds showing significant activity. elsevierpure.comnih.gov

Reverse Transcriptase and Integrase: The human immunodeficiency virus (HIV) relies on the enzymes reverse transcriptase (RT) and integrase (IN) for its replication cycle. tandfonline.com Quinoline derivatives have been extensively studied as inhibitors of both enzymes. They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or as integrase inhibitors that block the integration of viral DNA into the host genome. nih.govnih.gov Styrylquinoline derivatives and multi-substituted quinolines have been identified as potent HIV-1 integrase inhibitors. acs.orgnsf.gov Other quinolinonyl derivatives have been shown to inhibit the ribonuclease H (RNase H) and polymerase functions of reverse transcriptase. acs.orgunica.it

Beyond enzyme inhibition, quinoline derivatives are also designed to modulate the activity of cellular receptors.

mGluR2-Negative Allosteric Modulators: The metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) is a target for treating cognitive disorders. Negative allosteric modulators (NAMs) of this receptor can provide therapeutic benefits. nih.gov Researchers have developed potent and highly selective mGluR2 NAMs from a series of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides and 4-arylquinoline-2-carboxamides, demonstrating the utility of the quinoline scaffold in targeting G-protein coupled receptors. nih.govnih.gov

Role in Material Science Research

The unique photophysical properties of the quinoline ring have led to its incorporation into advanced materials. Quinoline derivatives are studied for their applications in organic electronics and as chemical sensors due to their fluorescence and ability to coordinate with metal ions. researchgate.netrsc.org The electron-accepting nature of the quinoline structure makes its derivatives suitable for use as p-type semiconductors. researchgate.net They are of significant interest as photoluminescent materials and as dyes in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Furthermore, quinoline-based fluorescent probes have been designed for the highly selective and sensitive detection of metal ions like Fe³⁺ and Zn²⁺. rsc.orgrsc.org

Ligand Design in Organometallic Catalysis Research

In organometallic chemistry, the nitrogen atom in the quinoline ring acts as a Lewis base, allowing it to coordinate with metal centers to form stable complexes. researchgate.net This property makes quinoline derivatives valuable as ligands in catalysis. The steric and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the quinoline ring. researchgate.net Quinoline-appended ligands have been used to synthesize novel platinum-antimony (Pt-Sb) and rhodium-antimony (Rh-Sb) complexes, exploring their coordination chemistry and potential redox activities. acs.orgnih.gov The ability to form such complexes opens up possibilities for their use in various catalytic transformations. archive.org

Conclusion and Future Research Directions in 8 Bromomethyl 7 Chloro 3 Methylquinoline Research

Summary of Key Research Findings

Research into 8-(bromomethyl)-7-chloro-3-methylquinoline has established it as a significant heterocyclic compound, primarily valued as a versatile synthetic intermediate in the broader field of medicinal and materials science. The key research findings revolve around its distinct structural features and the reactivity they impart.

The quinoline (B57606) core, particularly with a 7-chloro substitution, is a well-established "privileged" structure in medicinal chemistry. This feature is known to enhance the electron-withdrawing nature of the molecule, which can be crucial for optimizing binding to biological targets. The presence of the 3-methyl group further modifies the electronic and steric properties of the quinoline ring system.

A pivotal feature of this compound is the bromomethyl group at the 8-position. This group is highly reactive and serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, making this compound a key building block for constructing more complex molecular architectures. The reactivity of similar brominated quinolines has been demonstrated in various synthetic applications. researchgate.net

While specific biological activities of this compound are not extensively documented in dedicated studies, the broader class of quinoline derivatives is renowned for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. orientjchem.orgresearchgate.net Therefore, the primary role of this compound in research has been as a precursor to novel quinoline-based derivatives with potential therapeutic applications.

Table 1: Key Structural Features and Their Significance

| Structural Feature | Significance |

|---|---|

| 7-Chloroquinoline (B30040) Core | A "privileged" scaffold in medicinal chemistry, known to influence electronic properties and biological activity. mdpi.com |

| 8-(Bromomethyl) Group | A highly reactive site for nucleophilic substitution, enabling the synthesis of diverse derivatives. |

| 3-Methyl Group | Modifies the steric and electronic environment of the quinoline ring, potentially impacting reactivity and biological target interactions. |

Identification of Promising Avenues for Future Investigation

The established reactivity and structural characteristics of this compound open up several promising avenues for future research and development.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 8-(Bromomethyl)-7-chloro-3-methylquinoline, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves functionalization of the quinoline core. A bromomethyl group can be introduced via nucleophilic substitution or alkylation. For example, describes the use of NaBH3CN to reduce imines in quinolines, which can be adapted for bromomethyl substitution. Key parameters include:

- Reagent choice : Use of brominating agents (e.g., NBS or PBr3) under anhydrous conditions.

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions.

- Purification : Column chromatography with hexane/ethyl acetate gradients is critical due to the compound's polarity .

- Optimization : Monitor intermediates via TLC (as in ) to ensure stepwise progression.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer : A multi-technique approach is essential:

- NMR : H NMR identifies the bromomethyl peak (~3.8–4.2 ppm, integrating for 2H) and chlorine/methyl substituents. C NMR confirms quaternary carbons in the quinoline ring.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and isotopic patterns for bromine/chlorine.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL (as in ) to resolve bond lengths and angles, particularly for bromomethyl positioning .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL) resolve ambiguities in the structural determination of bromomethyl-substituted quinolines?

- Methodological Answer : SHELXL refines crystal structures by addressing:

- Twin Domains : As seen in , inversion twins require careful modeling of occupancy ratios (e.g., 0.86:0.14).

- Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize the crystal lattice; SHELXL’s restraints improve accuracy in hydrogen placement.

- Planarity : The quinoline ring’s planarity (RMSD <0.04 Å) confirms minimal distortion from substituents .

Q. What strategies address contradictory spectroscopic data in the characterization of halogenated quinoline derivatives?

- Methodological Answer : Contradictions (e.g., NMR splitting vs. X-ray data) arise from dynamic processes or crystallographic packing effects. Strategies include:

- Variable-Temperature NMR : Resolve rotational barriers in the bromomethyl group.

- DFT Calculations : Compare experimental data with computed spectra (e.g., Gaussian09) to identify conformers.

- Cross-Validation : Use complementary techniques (e.g., IR for carbonyls, as in ) to reconcile discrepancies .

Q. How does the bromomethyl group's position influence reactivity in cross-coupling reactions, and what mechanistic insights guide optimal catalyst selection?

- Methodological Answer : The bromomethyl group at C8 enhances steric accessibility for Suzuki-Miyaura couplings. Mechanistic considerations:

- Catalyst Choice : Pd(PPh3)4 or XPhos Pd G3 for bulky substrates (see for analogous bromo-quinoline couplings).

- Solvent Effects : DMF or THF improves solubility and stabilizes intermediates.

- Kinetic Studies : Monitor reaction progress via GC-MS to optimize ligand-to-metal ratios and avoid β-hydride elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.